7-(4-Tert-butylphenyl)-2-methyl-1H-indene
Overview
Description
7-(4-Tert-butylphenyl)-2-methyl-1H-indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a tert-butylphenyl group and a methyl group in the structure of this compound makes it unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Tert-butylphenyl)-2-methyl-1H-indene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 4-tert-butylbenzyl chloride reacts with 2-methylindene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-(4-Tert-butylphenyl)-2-methyl-1H-indene can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Reagents such as bromine or nitric acid can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: 7-(4-Tert-butylphenyl)-2-methyl-1H-indene is used as a building block in organic synthesis
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 7-(4-Tert-butylphenyl)-2-methyl-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
4-tert-Butylphenol: A phenolic compound with similar tert-butyl substitution.
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups on both phenyl rings.
Bis(4-tert-butylphenyl)phosphate: A phosphoric acid ester with tert-butylphenyl groups.
Uniqueness: 7-(4-Tert-butylphenyl)-2-methyl-1H-indene is unique due to its indene core structure combined with the tert-butylphenyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-(4-tert-butylphenyl)-2-methyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-14-12-16-6-5-7-18(19(16)13-14)15-8-10-17(11-9-15)20(2,3)4/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXKTRAWAVSZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438642 | |
Record name | 7-(4-tert-Butylphenyl)-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245653-52-5 | |
Record name | 2-Methyl-7-(4-tert-butylphenyl)-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245653-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-tert-Butylphenyl)-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-7-(4'-tert-butylphenyl)indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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